2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
2-(1-Methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic acetamide derivative featuring a 1-methylindole core linked to a tetrahydropyran (oxane)-containing thioether side chain. Indole acetamides are a class of nitrogen-containing heterocycles with broad relevance in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals, such as melatonin and its analogs .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-20-13-14(16-4-2-3-5-17(16)20)12-18(21)19-8-11-23-15-6-9-22-10-7-15/h2-5,13,15H,6-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOWIZOVRJZEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 293.38 g/mol
- IUPAC Name : 2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Synthesis
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves several steps:
- Formation of Indole Derivative : The starting material is an indole compound, which undergoes various chemical modifications to introduce the oxan-sulfanyl and acetamide groups.
- Linkage of Functional Groups : This involves nucleophilic substitutions and coupling reactions to achieve the final structure.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, compounds related to 2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These results indicate that the compound can induce apoptosis and arrest the cell cycle at the G2/M phase, similar to known tubulin inhibitors like colchicine .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound effectively arrests cells in the G2/M phase, preventing their progression through the cell cycle.
Antimicrobial Activity
In addition to anticancer properties, indole derivatives have been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi. For example, some analogs have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC) .
Case Studies
Several studies have focused on the biological evaluation of indole derivatives similar to 2-(1-methyl-1H-indol-3-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide:
- Antiproliferative Effects : A study reported that specific indole derivatives exhibited significant antiproliferative effects against cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation highlighted the antimicrobial potential of these compounds against both gram-positive and gram-negative bacteria, showcasing their broad-spectrum activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 1-methyl group in the target compound distinguishes it from melatonin derivatives (e.g., 5-methoxy or 2-methyl substitutions in ), which are optimized for receptor binding.
- Biological Activity: While melatonin and its analogs target melatonin receptors (MT1/MT2), the target compound’s pharmacological profile remains unexplored.
Physicochemical and Pharmacokinetic Properties
Limited experimental data exist for the target compound, but comparisons can be inferred from structural analogs:
Q & A
Q. Table 1: Common Synthetic Routes and Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Substitution | 2-(oxan-4-ylsulfanyl)ethylamine, DMF, K₂CO₃, 60°C | Use excess nucleophile (1.2 eq) and monitor via TLC |
| Oxidation | KMnO₄, H₂O/acetone (1:1), RT | Limit reaction time to 2–4 hours to prevent sulfone formation |
| Coupling | EDCl, HOBt, DCM, RT | Purify via column chromatography (silica gel, ethyl acetate/hexane) |
How should researchers approach the spectroscopic characterization of this compound to confirm its structural integrity?
Basic
A combination of spectroscopic techniques is critical:
- ¹H/¹³C NMR : Identify indole protons (δ 7.1–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H/C-S bonds (2550 cm⁻¹ and 700 cm⁻¹, respectively) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the indole and oxane moieties .
Q. Table 2: Key Spectroscopic Markers
| Technique | Expected Signals | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 7.35 (1H, indole H-2), δ 3.75 (oxane ring protons) | Indole core and oxane sulfanyl group |
| IR | 1650 cm⁻¹ (amide I band) | Acetamide linkage |
What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly in cancer research?
Basic
Prioritize assays aligned with indole derivatives’ known mechanisms:
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or tubulin polymerization using fluorogenic substrates .
- Apoptosis detection : Annexin V/PI staining and caspase-3/7 activation assays .
How can contradictory data regarding the compound’s biological activity across different studies be systematically analyzed?
Advanced
Address discrepancies through:
- Assay standardization : Compare cell lines, incubation times, and compound concentrations (e.g., IC₅₀ variability in MCF-7 vs. A549 cells) .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out degradation artifacts .
- Structural analogs : Cross-reference activities of derivatives (e.g., fluorinated vs. chlorinated indoles) to identify SAR trends .
What computational strategies are effective in predicting target interactions and guiding experimental design?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 or Aurora B) .
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) to prioritize high-affinity targets .
- Pharmacophore modeling : Align electronegative groups (e.g., sulfanyl) with key receptor residues .
What methodologies are recommended for studying structure-activity relationships (SAR) to improve pharmacological properties?
Q. Advanced
- Functional group substitution : Synthesize analogs with varying substituents (e.g., methyl, methoxy) at the indole 1-position .
- Bioisosteric replacement : Replace oxane with piperidine or tetrahydropyran to optimize solubility and binding .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation .
Q. Table 3: In Vitro Assays and Observed Activities
| Assay Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ = 12.5 µM (72 hr exposure) | |
| Kinase inhibition | EGFR (wild-type) | 65% inhibition at 10 µM | |
| Tubulin polymerization | Purified bovine tubulin | EC₅₀ = 8.7 µM |
How can researchers assess the compound’s metabolic stability and potential drug-drug interactions?
Q. Advanced
- Liver microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic probes .
- Reactive metabolite detection : Trapping assays with glutathione to identify toxic intermediates .
What strategies are effective for selective functionalization of the indole ring without disrupting the acetamide group?
Q. Advanced
- Electrophilic substitution : Use NIS (N-iodosuccinimide) for regioselective iodination at the indole 5-position .
- Palladium catalysis : Miyaura borylation to introduce boronates for Suzuki couplings .
- Protecting groups : Temporarily protect the acetamide with tert-butoxycarbonyl (Boc) during indole modifications .
How can synergistic effects with established anticancer agents be evaluated preclinically?
Q. Advanced
- Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
- Xenograft models : Co-administer with paclitaxel or doxorubicin and monitor tumor volume regression .
- Transcriptomics : RNA-seq to identify pathway crosstalk (e.g., apoptosis and angiogenesis) .
What biophysical techniques are critical for studying target binding kinetics and thermodynamics?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure kon/koff rates for receptor-ligand interactions .
- Isothermal titration calorimetry (ITC) : Determine binding stoichiometry and ΔG values .
- Cryo-EM : Resolve compound-bound receptor structures at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
